![molecular formula C8H18BrN B1591648 1-Methyl-1-propylpyrrolidinium bromide CAS No. 608140-09-6](/img/structure/B1591648.png)
1-Methyl-1-propylpyrrolidinium bromide
Overview
Description
1-Methyl-1-propylpyrrolidinium bromide is a quaternary ammonium compound with the molecular formula C8H18BrN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ionic nature, making it useful in a range of scientific and industrial applications.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as n-alkylpyrrolidines . These compounds contain a pyrrolidine moiety that is substituted at the N1-position with an alkyl group .
Mode of Action
It is known that the compound interacts with its targets through its pyrrolidine moiety .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1-propylpyrrolidinium bromide . For instance, the compound’s action may be influenced by temperature, as it is a solid at room temperature . .
Biochemical Analysis
Biochemical Properties
1-Methyl-1-propylpyrrolidinium bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of ionic bonds and hydrogen bonds, which can alter the enzyme’s activity and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission . This inhibition occurs through the formation of ionic bonds between the compound and the enzyme’s active site, preventing substrate binding and catalysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to moisture can lead to its degradation, affecting its long-term efficacy and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including hepatotoxicity and neurotoxicity . These effects are often dose-dependent, with higher doses leading to more severe outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes through active transport mechanisms and can accumulate in specific tissues, affecting its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylpyrrolidinium bromide can be synthesized through the reaction of 1-methylpyrrolidine with 1-bromopropane. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The process involves the following steps:
- Dissolve 1-methylpyrrolidine in acetonitrile.
- Add 1-bromopropane to the solution.
- Heat the mixture under reflux conditions to facilitate the reaction.
- After the reaction is complete, the product is isolated and purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-propylpyrrolidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different ionic compounds.
Oxidation and Reduction Reactions: Although less common, the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different quaternary ammonium salts .
Scientific Research Applications
Chemistry
PMPyrrBr is extensively utilized as an ionic liquid in various chemical reactions and processes:
- Catalysis : It serves as a solvent and catalyst in organic reactions, enhancing reaction rates and selectivity.
- Separation Techniques : Its unique properties allow for efficient separation processes, particularly in liquid-liquid extraction and chromatography.
Table 1: Summary of Chemical Applications
Application Type | Description |
---|---|
Catalysis | Used to facilitate organic reactions |
Separation | Effective in liquid-liquid extraction |
Biology
In biological research, PMPyrrBr is employed to study its effects on cellular processes:
- Cellular Effects : It influences cell signaling pathways and gene expression, particularly in oxidative stress response.
- Drug Delivery : The compound is being explored for its potential as a drug delivery agent due to its ability to enhance the solubility of hydrophobic drugs.
Case Study : A study demonstrated that PMPyrrBr affects the expression of genes involved in apoptosis and cellular metabolism, indicating its potential therapeutic applications in cancer treatment .
Medicine
Research is ongoing to explore PMPyrrBr's therapeutic potential:
- Targeting Molecular Pathways : Investigations into its ability to modulate specific biochemical pathways suggest promising applications in treating various diseases.
Table 2: Potential Medical Applications
Disease Area | Application Focus |
---|---|
Cancer | Modulation of apoptosis |
Neurodegenerative Disorders | Neuroprotective effects |
Industry
PMPyrrBr finds applications in industrial processes:
- Carbon Capture : It is utilized in carbon capture technologies due to its efficiency in absorbing CO₂, making it a candidate for reducing greenhouse gas emissions.
Case Study : A recent study revealed that PMPyrrBr combined with methylimidazole exhibited the highest absorption performance for CO₂ capture among tested ionic liquids .
Comparison with Similar Compounds
1-Methyl-1-propylpyrrolidinium bromide can be compared with other similar quaternary ammonium compounds:
1-Ethyl-1-methylpyrrolidinium bromide: Similar in structure but with an ethyl group instead of a propyl group.
N-Methyl-N-propylpyrrolidinium bromide: Another similar compound with slight variations in its molecular structure and reactivity.
These comparisons highlight the unique properties of this compound, such as its specific ionic interactions and applications in various fields.
Biological Activity
1-Methyl-1-propylpyrrolidinium bromide (MPPB) is an ionic liquid characterized by its unique properties, which have garnered attention in various fields, including biochemistry and pharmacology. Its biological activity is primarily determined by its interactions with biomolecules, influencing cellular processes and metabolic pathways.
- Chemical Formula : C₈H₁₈BrN
- Molecular Weight : 202.14 g/mol
- Ionic Nature : MPPB is a quaternary ammonium salt, exhibiting high ionic conductivity and low volatility, which are advantageous for biological applications.
- Enzyme Interaction : MPPB can modulate the activity of enzymes involved in metabolic processes. This modulation can lead to either inhibition or activation of specific pathways, which is crucial for understanding its biochemical effects .
- Gene Expression Modulation : The compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can alter the expression levels of specific genes, impacting cellular metabolism and overall function .
- Cell Signaling Pathways : MPPB affects key signaling molecules within cells, leading to significant changes in cellular responses and behavior. This includes alterations in cell proliferation and apoptosis .
Cellular Effects
Research indicates that MPPB has profound effects on various cell types:
- Cell Viability : Studies have shown that MPPB exhibits low cytotoxicity compared to other ionic liquids, making it a safer option for biological applications .
- Metabolic Pathway Alterations : The compound influences metabolic pathways through enzyme modulation, which can lead to enhanced or reduced cellular functions depending on concentration and exposure time .
- Gene Regulation : Changes in gene expression levels have been observed, indicating that MPPB can act as a regulatory agent within the cell .
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of MPPB on PC12 cells (rat pheochromocytoma cells). The results indicated that MPPB had lower toxicity compared to other ionic liquids, with minimal effects on cell morphology and viability at lower concentrations .
Embryonic Development Impact
Another study focused on the impact of various ionic liquids, including MPPB, on zebrafish embryonic development. The findings revealed no significant mortality or teratogenic effects at tested concentrations, further supporting its potential safety for biological applications .
Summary of Biological Activities
Activity Type | Observations |
---|---|
Enzyme Modulation | Alters catalytic efficiency; can inhibit or activate pathways |
Gene Expression | Influences transcription factors; alters gene expression levels |
Cell Viability | Low cytotoxicity compared to other ionic liquids |
Developmental Impact | No significant teratogenic effects observed in zebrafish studies |
Cytotoxicity Comparison
Ionic Liquid | Cytotoxicity Level (MTT Assay) | Observations |
---|---|---|
1-Methyl-1-propylpyrrolidinium | Low | Minimal morphological changes |
1-Octyl-methylimidazolium bromide | High | Significant apoptosis observed |
Properties
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJAZZWDBWKZBL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049328 | |
Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608140-09-6 | |
Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE22993LG2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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